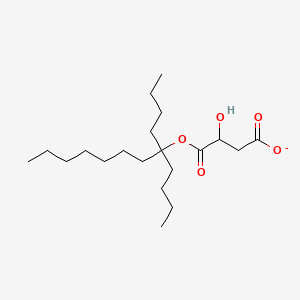

dibutyloctyl malate

Description

Dibutyloctyl malate is a dialkyl ester of malic acid, a four-carbon hydroxy-diacid. It is widely used in cosmetic formulations as a skin-conditioning agent—emollient, functioning to soften and smooth the skin by forming a protective barrier . Structurally, it consists of a malate core esterified with butyl (C₄) and octyl (C₈) alkyl chains. This compound is part of a broader group of dialkyl malates, which share a common succinate-derived backbone but differ in alkyl chain length and branching, leading to variations in physicochemical properties and functional applications .

Properties

CAS No. |

399551-19-0 |

|---|---|

Molecular Formula |

C20H37O5- |

Molecular Weight |

357.5 g/mol |

IUPAC Name |

4-(5-butyldodecan-5-yloxy)-3-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C20H38O5/c1-4-7-10-11-12-15-20(13-8-5-2,14-9-6-3)25-19(24)17(21)16-18(22)23/h17,21H,4-16H2,1-3H3,(H,22,23)/p-1 |

InChI Key |

HCLVXVIAGDXHTL-UHFFFAOYSA-M |

SMILES |

CCCCCCCC(CCCC)(CCCC)OC(=O)C(CC(=O)[O-])O |

Canonical SMILES |

CCCCCCCC(CCCC)(CCCC)OC(=O)C(CC(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyloctyl malate involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route may vary, but it typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated equipment and stringent quality control measures. The process ensures the consistent production of high-purity this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

dibutyloctyl malate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The conditions may involve specific temperatures, pressures, and solvents to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different oxides, while reduction may yield various reduced forms of the compound .

Scientific Research Applications

dibutyloctyl malate has a wide range of scientific research applications. It is used in:

Mechanism of Action

The mechanism of action of dibutyloctyl malate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application .

Comparison with Similar Compounds

Structural and Functional Comparison

The Cosmetic Ingredient Review (CIR) Expert Panel evaluated six dialkyl malates, including dibutyloctyl malate, based on structural similarity, function, and safety profiles. Below is a comparative overview:

Key Observations :

- Chain Length and Function : Longer alkyl chains (e.g., diisostearyl malate) enhance occlusivity and viscosity, while shorter chains (e.g., diethylhexyl malate) improve sensory properties like lightweight feel .

- This compound : Combines C₄ and C₈ chains, offering a balance between emolliency and spreadability, making it suitable for lotions and serums .

Research Findings and Implications

Performance in Formulations

Environmental and Regulatory Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.